2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine
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Overview
Description
Preparation Methods
The synthesis of 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine can be achieved through various synthetic routes. Some of the common methods include:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired compound.
Synthesis via Bromohydrazone: This involves the formation of bromohydrazone intermediates, which are then converted to the target compound.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium dicyanomethylide intermediates, which are subsequently transformed into the desired product.
Multistep Synthesis: This involves a series of reactions, including cyclization and functional group transformations, to obtain the target compound.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the desired compound.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the target compound.
Chemical Reactions Analysis
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine undergoes various chemical reactions, including:
Scientific Research Applications
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine is unique compared to other similar compounds due to its specific structural features and biological activities. Some similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound shares the pyrrolo[2,1-f][1,2,4]triazine core but differs in its substituents.
7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound has an iodine substituent at the 7-position, which imparts different chemical properties.
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine: This compound has a propan-2-amine substituent, which affects its biological activity.
Properties
Molecular Formula |
C9H12N4O |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanamine |
InChI |
InChI=1S/C9H12N4O/c1-14-9-8-3-2-7(4-5-10)13(8)12-6-11-9/h2-3,6H,4-5,10H2,1H3 |
InChI Key |
OMKOQQAKANWYPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NN2C1=CC=C2CCN |
Origin of Product |
United States |
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